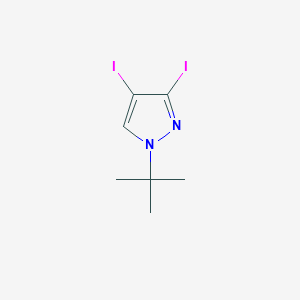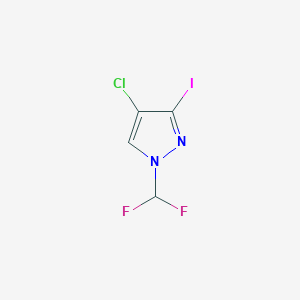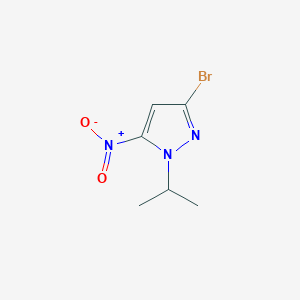![molecular formula C21H19N3O5 B10903302 2-[(5-{(Z)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxybenzyl)oxy]benzamide](/img/structure/B10903302.png)
2-[(5-{(Z)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxybenzyl)oxy]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-{[(Z)-2-(2-FURYLCARBONYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL)OXY]BENZAMIDE is a complex organic compound with a unique structure that includes a furan ring, a hydrazone linkage, and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-{[(Z)-2-(2-FURYLCARBONYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL)OXY]BENZAMIDE typically involves multiple steps, starting with the preparation of the furan ring and the benzamide moiety. The key steps include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Hydrazone Formation: The hydrazone linkage is formed by reacting the furan ring with hydrazine derivatives under controlled conditions.
Coupling with Benzamide: The final step involves coupling the hydrazone intermediate with a benzamide derivative, often using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(5-{[(Z)-2-(2-FURYLCARBONYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL)OXY]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The hydrazone linkage can be reduced to form corresponding amines.
Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the hydrazone linkage may produce amines.
Wissenschaftliche Forschungsanwendungen
2-[(5-{[(Z)-2-(2-FURYLCARBONYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL)OXY]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and potential biological activity.
Materials Science: The compound’s structural features make it a candidate for use in the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular pathways.
Wirkmechanismus
The mechanism of action of 2-[(5-{[(Z)-2-(2-FURYLCARBONYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL)OXY]BENZAMIDE involves its interaction with specific molecular targets. The hydrazone linkage and benzamide moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context and require further investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(5-{[(Z)-2-(2-FURYLCARBONYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL)OXY]BENZOIC ACID: Similar structure but with a carboxylic acid group instead of an amide.
2-[(5-{[(Z)-2-(2-FURYLCARBONYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL)OXY]PHENOL: Similar structure but with a hydroxyl group instead of an amide.
Uniqueness
The uniqueness of 2-[(5-{[(Z)-2-(2-FURYLCARBONYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL)OXY]BENZAMIDE lies in its specific combination of functional groups, which may confer unique biological activity and chemical reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C21H19N3O5 |
|---|---|
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
N-[(Z)-[3-[(2-carbamoylphenoxy)methyl]-4-methoxyphenyl]methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C21H19N3O5/c1-27-17-9-8-14(12-23-24-21(26)19-7-4-10-28-19)11-15(17)13-29-18-6-3-2-5-16(18)20(22)25/h2-12H,13H2,1H3,(H2,22,25)(H,24,26)/b23-12- |
InChI-Schlüssel |
BKJMYFBGANSILB-FMCGGJTJSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=N\NC(=O)C2=CC=CO2)COC3=CC=CC=C3C(=O)N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CO2)COC3=CC=CC=C3C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-[4-(diethylamino)phenyl]-1-{[2-(2-hydroxy-5-iodo-3-methylbenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B10903223.png)
![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B10903225.png)
![3-bromo-N'-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]benzohydrazide](/img/structure/B10903230.png)
![N-tert-butyl-2-[(5-{[(4-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10903237.png)

![2-(3-Bromoanilino)-N'~1~-[(E)-1-(3-pyridyl)methylidene]propanohydrazide](/img/structure/B10903255.png)

![1,3-dimethyl-5-[(octylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10903262.png)


![N'-{(1E)-1-[3-(difluoromethoxy)phenyl]ethylidene}-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10903284.png)
![4-{[(E)-{5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10903297.png)
![N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]pentanehydrazide](/img/structure/B10903300.png)
![4-{[(E)-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10903305.png)
